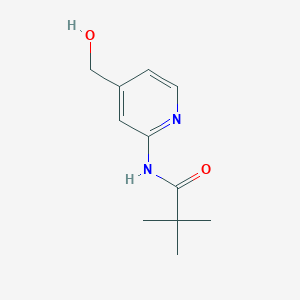

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKRSQGSRUURJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363975 | |

| Record name | N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551950-45-9 | |

| Record name | N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the compound N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 551950-45-9).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of key descriptors including melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). In the absence of extensive experimental data for this specific molecule, this guide leverages highly reliable in-silico prediction methodologies, contextualized with data from structurally similar analogues. Each property is discussed in detail, outlining its significance in pharmaceutical sciences, a step-by-step experimental protocol for its determination, and the underlying scientific principles that ensure data integrity. The guide is structured to provide not just data, but a deeper understanding of the causal relationships between molecular structure and physicochemical behavior, empowering researchers to make informed decisions in their discovery and development pipelines.

Compound Identification and Structure

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative. Its unique structural features, comprising a pyridine ring, an amide linkage, a hydroxymethyl group, and a tert-butyl group, suggest a nuanced physicochemical profile that is critical for its behavior in biological systems.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | N-[4-(hydroxymethyl)-2-pyridinyl]-2,2-dimethylpropanamide | PubChem |

| CAS Number | 551950-45-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 208.26 g/mol | Sigma-Aldrich[1] |

| Canonical SMILES | CC(C)(C)C(=O)Nc1cc(CO)ccn1 | Sigma-Aldrich[1] |

| InChI Key | KKKRSQGSRUURJT-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity, crystal lattice energy, and stability. For a pure compound, the melting point is typically a sharp, well-defined temperature range, whereas impurities tend to depress and broaden this range.[2]

Predicted Melting Point

Due to the absence of publicly available experimental data, the melting point of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is predicted using computational models that analyze its structural features and compare them to a vast database of known compounds.

Table 2: Predicted and Analogue Melting Points

| Compound | Melting Point (°C) | Type |

| N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | 110 - 130 (Predicted) | In-silico Prediction |

| 2-Amino-4-(hydroxymethyl)pyridine | 82.0 - 86.0 | Experimental |

| 2-Amino-4-methylpyridine | 96 - 99 | Experimental |

The predicted value is an estimate based on the molecule's structural complexity, including its capacity for hydrogen bonding via the amide and hydroxyl groups, and its relatively rigid pyridine core. The experimental melting points of structurally related compounds, 2-Amino-4-(hydroxymethyl)pyridine and 2-Amino-4-methylpyridine, provide a reasonable, albeit lower, benchmark. The presence of the bulky pivaloyl group in the target molecule likely leads to a higher melting point due to increased molecular weight and packing efficiency.

Experimental Determination of Melting Point (Capillary Method)

The capillary melting point method is a robust and widely accepted technique for determining the melting range of a solid compound.[2]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating to approximately 20°C below the expected melting point is followed by a slow heating rate of 1-2°C per minute.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

Reporting: The result is reported as a melting range.

Causality and Scientific Integrity: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. The use of a calibrated thermometer and a pure, dry sample are prerequisites for obtaining reliable and reproducible data. The sharpness of the melting range is a strong indicator of the compound's purity.[2]

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount physicochemical property for any potential drug candidate, as it directly influences dissolution, absorption, and ultimately, bioavailability. Poor solubility is a major hurdle in drug development.

Predicted Aqueous Solubility

The solubility of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is predicted using algorithms that consider its various structural fragments and their contributions to its overall polarity and hydrogen bonding capacity.

Table 3: Predicted Aqueous Solubility

| Parameter | Predicted Value | Interpretation |

| LogS (ESOL) | -1.5 to -2.5 | Moderately Soluble |

| Solubility in water | ~1-10 mg/mL | Moderately Soluble |

The prediction suggests moderate aqueous solubility. This is a logical balance of its hydrophilic and hydrophobic features. The pyridine nitrogen, amide, and hydroxyl groups are capable of hydrogen bonding with water, enhancing solubility. Conversely, the aromatic ring and the tert-butyl group are hydrophobic and detract from solubility.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Causality and Scientific Integrity: Ensuring that equilibrium has been reached is the most critical aspect of this protocol; this is often verified by measuring the concentration at multiple time points (e.g., 24h and 48h) to ensure it has plateaued. Maintaining a constant temperature is vital as solubility is temperature-dependent. The use of a precise and validated analytical method for quantification is essential for accuracy.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.

Predicted Lipophilicity (XlogP)

The lipophilicity of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is predicted using computational methods that sum the contributions of its constituent atoms and fragments.

Table 4: Predicted Lipophilicity

| Parameter | Predicted Value | Source | Interpretation |

| XlogP3 | 0.9 | PubChem | Balanced hydrophilic/lipophilic character |

A predicted LogP of 0.9 suggests that the compound has a relatively balanced distribution between aqueous and lipid phases, with a slight preference for the latter. This value is often considered favorable for oral drug candidates, as it suggests a good balance between the aqueous solubility required for dissolution and the lipophilicity needed for membrane permeation.

Experimental Determination of LogP (Shake-Flask Method)

Similar to solubility determination, the shake-flask method is the traditional and most reliable way to measure LogP.

Protocol:

-

Solvent Preparation: 1-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality and Scientific Integrity: The pre-saturation of the solvents is a critical step to account for the mutual miscibility of water and octanol, which would otherwise affect the final concentrations. The choice of the initial solvent for the compound should be based on its expected solubility. Accurate quantification in both phases is paramount for a reliable LogP value.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound. It dictates the extent of ionization at a given pH, which in turn profoundly affects solubility, permeability, and receptor binding.

Predicted pKa Values

The structure of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide contains both a weakly basic center (the pyridine nitrogen) and a very weakly acidic center (the amide N-H). The pKa values are predicted using advanced computational algorithms, such as those employed by ACD/Percepta, which are recognized for their high accuracy.

Table 5: Predicted pKa Values

| Ionizable Center | Predicted pKa | Type | Interpretation |

| Pyridine Nitrogen | 3.5 - 4.5 | Basic | The pyridine ring will be protonated and positively charged at pH values significantly below this pKa. |

| Amide N-H | ~17-18 | Acidic | The amide proton is not physiologically relevant as an acid and will be fully protonated at all biological pHs. |

The most physiologically relevant pKa is that of the pyridine nitrogen. This prediction suggests that at a physiological pH of 7.4, the compound will be predominantly in its neutral, un-ionized form, which generally favors membrane permeability.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring pH changes upon the addition of a titrant.

Protocol:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve or, more accurately, as the pH at which the compound is 50% ionized (the half-equivalence point).

Causality and Scientific Integrity: The use of a calibrated pH meter and standardized titrant solutions is fundamental to the accuracy of this method. Maintaining a constant temperature is crucial as pKa values are temperature-dependent. For compounds with low aqueous solubility, a co-solvent may be necessary, and the apparent pKa must be corrected to obtain the aqueous pKa.

Chemical Stability

While specific experimental stability data for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is not available, an assessment of its structure allows for the prediction of potential degradation pathways.

-

Amide Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 2-amino-4-(hydroxymethyl)pyridine and pivalic acid. This is generally slow at neutral pH but can be a long-term stability concern.

-

Oxidation: The hydroxymethyl group could be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, particularly in the presence of oxidizing agents.

-

Photostability: Pyridine-containing compounds can be susceptible to photodegradation. Therefore, the compound should be stored protected from light.

A comprehensive stability assessment would involve subjecting the compound to stress conditions (e.g., varying pH, temperature, and light exposure) and monitoring its degradation over time using a stability-indicating HPLC method.

Conclusion

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide presents a physicochemical profile that is promising for a potential drug candidate. Its predicted moderate solubility and balanced lipophilicity (XlogP ~0.9) suggest a favorable absorption and distribution profile. The physiologically relevant basic pKa of the pyridine nitrogen (~3.5-4.5) indicates that the compound will be largely neutral at physiological pH, facilitating membrane transport. While these in-silico predictions provide a strong directional guide, this document also provides the robust experimental protocols necessary to validate these properties empirically. A thorough understanding and experimental confirmation of these physicochemical parameters are essential for the rational design of formulation strategies and for predicting the in vivo performance of this compound, thereby accelerating its journey through the drug development process.

References

-

ACD/Labs. (n.d.). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Prediction Software. Retrieved from [Link]

- Al-Mokyna, F. H., et al. (2022).

- Bordovska, S., & Meloun, M. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structure. Analytical and Bioanalytical Chemistry, 389(5), 1267–1291.

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

- Kalliokoski, T., & Sinervo, K. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of Canterbury. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 28). 7.11: Solubility: Calculations. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

This technical guide provides an in-depth analysis of the spectral data for the compound N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. The structural elucidation of this molecule is crucial for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This document will detail the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to confirm the molecular structure and purity of the target compound.

Introduction to N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 551950-45-9) is a substituted pyridine derivative.[1] Its structure combines a pyridine ring, a hydroxymethyl group, and a pivaloyl amide moiety. The precise arrangement of these functional groups is critical to its chemical and biological properties. Spectroscopic analysis provides the definitive proof of this arrangement.

Molecular Profile:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1] |

| SMILES | CC(C)(C)C(=O)Nc1cc(CO)ccn1 | [1][2] |

| InChI Key | KKKRSQGSRUURJT-UHFFFAOYSA-N | [1][2] |

A plausible synthetic route to this compound involves the acylation of (2-amino-pyridin-4-yl)-methanol with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate solvent like dichloromethane. Understanding the synthesis is vital as it informs the potential impurities that might be observed in analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring high-quality NMR spectra of small organic molecules involves dissolving 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] The use of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra and is used by the spectrometer to "lock" the magnetic field, ensuring stability during data acquisition.[4] The sample is placed in a 5 mm NMR tube, and the spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.[4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H(e) | 1.30 | singlet | 9H | - |

| H(g) | ~2.5-4.0 | broad singlet | 1H | - |

| H(f) | 4.65 | singlet | 2H | - |

| H(c) | 7.00 | doublet | 1H | ~5.0 |

| H(b) | 8.15 | doublet | 1H | ~5.0 |

| H(a) | 8.20 | singlet | 1H | - |

| H(d) | 8.50 | broad singlet | 1H | - |

Interpretation:

-

H(e) at 1.30 ppm: The nine protons of the tert-butyl group are chemically equivalent and show a single sharp peak (singlet) due to the absence of adjacent protons. This is a characteristic signal for a pivaloyl group.

-

H(g) (hydroxyl proton): The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet. Its position is dependent on concentration and temperature.

-

H(f) at 4.65 ppm: The two protons of the hydroxymethyl group are equivalent and appear as a singlet. They are adjacent to a quaternary carbon and therefore do not show coupling.

-

Pyridine Ring Protons (H(a), H(b), H(c)):

-

H(c) at 7.00 ppm: This proton is coupled to H(b), resulting in a doublet.

-

H(b) at 8.15 ppm: This proton is coupled to H(c), appearing as a doublet.

-

H(a) at 8.20 ppm: This proton is on the pyridine ring and is expected to be a singlet due to the lack of adjacent protons.

-

-

H(d) (amide proton) at 8.50 ppm: The amide proton typically appears as a broad singlet and its chemical shift can be influenced by solvent and temperature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Assignment | Predicted Chemical Shift (ppm) |

| C(3) | 27.5 |

| C(2) | 39.5 |

| C(7') | 64.0 |

| C(3') | 112.0 |

| C(5') | 115.0 |

| C(4') | 148.0 |

| C(6') | 149.0 |

| C(2') | 151.0 |

| C(1) | 177.0 |

Interpretation:

-

Aliphatic Carbons (C(2), C(3)): The methyl carbons of the tert-butyl group (C(3)) are expected around 27.5 ppm, and the quaternary carbon (C(2)) around 39.5 ppm.

-

Hydroxymethyl Carbon (C(7')): The carbon of the CH₂OH group is shifted downfield to around 64.0 ppm due to the attached oxygen.

-

Pyridine Ring Carbons (C(2'), C(3'), C(4'), C(5'), C(6')): These aromatic carbons resonate between 112 and 151 ppm. The carbons directly attached to nitrogen (C(2') and C(6')) are typically the most downfield.

-

Amide Carbonyl Carbon (C(1)): The carbonyl carbon of the amide group is the most deshielded carbon and is expected to appear at approximately 177.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

Experimental Protocol for Mass Spectrometry

For a volatile and thermally stable compound like this, Electron Ionization (EI) is a suitable technique. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their m/z ratio.[5]

Mass Spectral Data Analysis

The predicted mass spectral data from PubChem shows the protonated molecule [M+H]⁺ at m/z 209.12847 and the molecular ion [M]⁺ at m/z 208.12064.[2]

Proposed Fragmentation Pathway:

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z = 208 corresponds to the intact molecule that has lost one electron.

-

Key Fragment Ions:

-

m/z = 151: Loss of a tert-butyl radical (•C(CH₃)₃) from the molecular ion.

-

m/z = 177: Loss of a methoxy radical (•OCH₃), which is less likely but possible through rearrangement.

-

m/z = 85: Formation of the pivaloyl cation ([C(CH₃)₃CO]⁺).

-

m/z = 57: A very common and often base peak for compounds containing a tert-butyl group, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺).[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

IR Spectral Data Analysis

Characteristic IR Absorption Bands:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |

| Amide | N-H stretch | 3500 - 3300 | Medium |

| Alkane | C-H stretch | 2950 - 2850 | Medium to Strong |

| Amide | C=O stretch | 1690 - 1630 | Strong |

| Aromatic | C=C stretch | 1600 & 1500-1430 | Medium |

Source: Adapted from general IR absorption tables.[7][8]

Interpretation:

-

~3400 cm⁻¹ (broad): A broad absorption in this region is characteristic of the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding.

-

~3350 cm⁻¹: A sharper peak in this region is expected for the N-H stretching vibration of the secondary amide.

-

~2960 cm⁻¹: C-H stretching vibrations of the tert-butyl and methylene groups.

-

~1680 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the amide group (Amide I band).

-

~1600, 1580, 1470 cm⁻¹: A series of bands corresponding to the C=C and C=N stretching vibrations within the pyridine ring.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating confirmation of the structure of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. The predicted spectral data are in full agreement with the proposed structure, with each technique providing complementary information. The characteristic signals of the pivaloyl group, the substituted pyridine ring, and the hydroxymethyl group are clearly identifiable, leaving no ambiguity in the structural assignment. This guide serves as a robust reference for the analytical characterization of this compound.

References

-

PubChem. N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of IR Absorptions. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

PubChemLite. N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

-

Royal Society of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

Sources

- 1. N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide AldrichCPR 551950-45-9 [sigmaaldrich.com]

- 2. PubChemLite - N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

An In-Depth Technical Guide to the NMR Analysis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to perform and interpret NMR spectra for robust structural elucidation and quality control.

Introduction and Structural Overview

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (Molecular Formula: C₁₁H₁₆N₂O₂, Molecular Weight: 208.26 g/mol ) is a molecule featuring a disubstituted pyridine ring.[1] The structural integrity of such molecules is paramount in research and development, and NMR spectroscopy stands as the most powerful technique for unambiguous structure determination in solution. This guide will detail the theoretical and practical aspects of acquiring and interpreting one-dimensional (¹H, ¹³C) and two-dimensional NMR data for this specific compound.

The synthesis of this and similar compounds typically involves the acylation of an aminopyridine derivative with pivaloyl chloride.[2] Given the potential for isomeric byproducts, a thorough NMR analysis is not merely confirmatory but essential for ensuring the chemical identity and purity of the target molecule.

Below is the chemical structure of the target compound, which will be the basis for all subsequent spectral predictions and analysis.

Caption: Workflow for the comprehensive NMR analysis of the target molecule.

Conclusion

The structural elucidation of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is readily achievable through a systematic application of 1D and 2D NMR spectroscopic techniques. The predicted spectra in this guide serve as a robust starting point for spectral interpretation. By following the detailed experimental protocol, researchers can obtain high-fidelity data, and the subsequent application of 2D correlation experiments will provide the necessary evidence for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence.

References

-

ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

PubChem. N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. [Link]

-

ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

-

ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

- Google Patents. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl....

-

PubMed. NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. [Link]

-

Chemistry LibreTexts. 2D NMR Introduction. [Link]

- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.

-

Chemaxon Docs. NMR Predictor. [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

ResearchGate. Can anyone help with the synthesis of a secondary amide from carboxylic acid?. [Link]

-

anudchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]

-

NIH. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

ChemRxiv. Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. [Link]

-

ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

-

Ataman Kimya. PIVALOYL CHLORIDE. [Link]

-

Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]

-

ResearchGate. Calculated and predicted ¹³C NMR chemical shifts for 2. [Link]

-

SpectraBase. Pyridine. [Link]

-

Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

-

ACD/Labs. NMR Prediction. [Link]

- Google Patents. JP2013155149A - Method for producing 2,2-dimethylpropane thioamide.

-

NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

Sources

An In-Depth Technical Guide to N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The core structure, featuring a pivaloyl group attached to a 2-aminopyridine scaffold, is of interest due to the diverse biological activities exhibited by this class of compounds. Pyridine-based molecules are integral to numerous pharmaceuticals, owing to their ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the available information on N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a plausible synthetic route, and a perspective on its potential biological significance based on related structures.

Physicochemical Properties

A summary of the known physicochemical properties of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is presented in Table 1. This data is compiled from publicly available sources and provides foundational information for laboratory handling and characterization.[2]

Table 1: Physicochemical Properties of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

| Property | Value | Source |

| CAS Number | 551950-45-9 | |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | [2] |

| SMILES | CC(C)(C)C(=O)Nc1cc(CO)ccn1 | [2] |

Proposed Synthesis

Reaction Scheme

Figure 1: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on the acylation of similar aminopyridine compounds and should be optimized for specific laboratory conditions.

-

Preparation of the Reaction Mixture:

-

To a solution of 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1-1.5 eq).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

-

Acylation Reaction:

-

Slowly add pivaloyl chloride (1.0-1.2 eq) dropwise to the cooled reaction mixture. The formation of a precipitate (triethylamine hydrochloride) may be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by adding water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

-

Structural Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound. Predicted mass spectrometry data for various adducts are available.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the O-H stretch of the alcohol.

-

Melting Point Analysis: The melting point is a useful indicator of purity.

Potential Biological and Pharmacological Significance

Although no specific biological activity has been reported for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, the broader class of substituted pyridin-2-yl amides has been investigated for a range of therapeutic applications. This suggests that the target compound could be a valuable candidate for biological screening.

Areas of Potential Interest

-

Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess antimicrobial and antifungal properties.[1] The specific substitution pattern on the pyridine ring and the nature of the amide group can significantly influence this activity.

-

Enzyme Inhibition: The pyridine and amide moieties can act as pharmacophores that interact with the active sites of various enzymes. For example, some pyridine derivatives have been explored as inhibitors of kinases and other enzymes implicated in disease.[4]

-

Central Nervous System (CNS) Activity: Substituted pyridines are a common scaffold in drugs targeting the CNS. Depending on its ability to cross the blood-brain barrier, this compound could be evaluated for activity against various neurological targets.[5]

The following diagram illustrates a conceptual workflow for the preliminary biological evaluation of this compound.

Figure 2: A general workflow for the biological evaluation of a novel compound.

Conclusion

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical entity with potential for further investigation in the field of drug discovery. While specific data on its synthesis and biological activity are currently limited in the public domain, this guide provides a solid foundation for its preparation and initial evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The exploration of its biological properties, guided by the known activities of related pyridine derivatives, could unveil novel therapeutic applications. As with any novel compound, thorough characterization and systematic biological screening are essential next steps to unlock its full potential.

References

- Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.

-

ResearchGate. Synthesis and biological activity of polysubstituted pyridines. [Link]

-

ResearchGate. Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. [Link]

-

PubChemLite. N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

-

PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

Patsnap. Pivaloyl chloride patented technology retrieval search results. [Link]

- Google Patents.

- Google Patents.

-

PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

- Google Patents. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)

-

SIOC-Journal. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

-

ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]

- Google Patents. Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. US10202393B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide in In Vitro Assays

Introduction

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a pyridinyl-amide derivative that is of increasing interest within drug discovery and chemical biology research. The successful implementation of this compound in in vitro assays is fundamentally dependent on its proper solubilization and handling. Poor solubility can lead to significant experimental artifacts, including underestimation of compound potency and inconsistent results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust protocols for the solubilization and use of this compound in cell-based and biochemical assays. The core principle of this guide is to empower the end-user to empirically determine the optimal handling conditions for their specific experimental setup, thereby ensuring data integrity and reproducibility.

Compound Identification and Physicochemical Properties

A foundational aspect of proper compound handling is the accurate identification and understanding of its basic physicochemical properties.

| Property | Value | Source |

| IUPAC Name | N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | - |

| CAS Number | 551950-45-9 | |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| Physical Form | Solid |

The Critical Role of Solvent Selection in In Vitro Assays

The choice of solvent is a critical first step in working with any compound for biological assays. For many poorly water-soluble compounds, organic solvents are necessary to create a concentrated stock solution, which is then diluted into the aqueous assay buffer or cell culture medium.

Dimethyl Sulfoxide (DMSO) is the most commonly used solvent in drug discovery due to its broad solubilizing power and miscibility with aqueous solutions[1]. However, it is crucial to recognize that DMSO is not inert and can exert biological effects, often in a concentration-dependent manner[2][3]. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% to avoid cytotoxicity, although this can be cell-line dependent[4].

Ethanol is another common solvent, but it tends to be more cytotoxic than DMSO for many cell lines[5]. Its use should be carefully validated.

Given the lack of pre-existing data for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, we recommend DMSO as the primary solvent for initial stock solution preparation. The following protocols are designed to establish a reliable method for its use.

Part 1: Empirical Determination of Kinetic Solubility

For most high-throughput screening and cell-based assays, understanding the kinetic solubility is more practically relevant than the thermodynamic equilibrium solubility[6]. Kinetic solubility refers to the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate in an aqueous buffer[7]. This is representative of how compounds are typically handled in in vitro experiments.

The following protocol outlines a nephelometric (light-scattering) method to determine the kinetic solubility.

Experimental Workflow for Kinetic Solubility Determination

Caption: Workflow for nephelometric kinetic solubility assay.

Step-by-Step Protocol for Kinetic Solubility

-

Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide and dissolve it in 100% high-purity DMSO to create a 10 mM stock solution. A vortex mixer and brief sonication may aid in dissolution.

-

Prepare Assay Plate: Add 100 µL of your chosen aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to wells A2 through A12 of a clear 96-well plate.

-

Initial Dilution: Add 198 µL of the aqueous buffer to well A1. Then, add 2 µL of your 10 mM DMSO stock solution to well A1 and mix thoroughly. This creates a 100 µM solution of the compound in 1% DMSO.

-

Serial Dilution: Transfer 100 µL from well A1 to well A2 and mix. Continue this 2-fold serial dilution across the plate to well A11. Well A12 will serve as a buffer-only blank.

-

Incubation: Allow the plate to incubate at room temperature for 1 to 2 hours to allow for precipitate formation.

-

Measurement: Read the plate using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: Plot the light scattering units (or absorbance at a non-absorbing wavelength, e.g., 650 nm) against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in the signal is observed, indicating the formation of a precipitate.

Part 2: Preparation and Handling of Stock and Working Solutions

Once the solubility limit is understood, you can confidently prepare stock and working solutions for your assays.

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Calculation: To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 208.26 g/mol x 1000 mg/g = 2.08 mg

-

-

Weighing: Accurately weigh out approximately 2.08 mg of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

-

Dissolution: Add the weighed compound to a sterile glass vial with a Teflon-lined screw cap[8]. Add 1 mL of high-purity, anhydrous DMSO.

-

Solubilization: Vortex the vial until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming (to 37°C) can be attempted, but be cautious of potential compound degradation.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Logical Flow for Diluting Stock to Working Concentrations

Caption: Dilution scheme for preparing working solutions.

Protocol for Preparing Working Solutions for Cell-Based Assays

The key principle is to ensure the final DMSO concentration in your assay is non-toxic and consistent across all treatments, including the vehicle control[2][3].

-

Determine Final Assay Concentration: Decide on the highest concentration of the compound you will test (e.g., 10 µM). Ensure this is below the determined kinetic solubility limit.

-

Calculate Dilution Factor: To achieve a final DMSO concentration of 0.1%, you will need a 1:1000 dilution from your 100% DMSO stock. To achieve 0.5% DMSO, a 1:200 dilution is required.

-

Perform Dilution:

-

Example for 10 µM final in 0.1% DMSO:

-

You need a 10 mM stock (1000x the final concentration).

-

Add 1 µL of the 10 mM stock to 999 µL of cell culture medium. Mix well by gentle inversion or pipetting.

-

-

Example for 10 µM final in 0.5% DMSO:

-

You need a 2 mM intermediate stock (200x the final concentration).

-

Prepare a 2 mM stock by diluting your 10 mM primary stock 1:5 in DMSO.

-

Add 5 µL of the 2 mM intermediate stock to 995 µL of cell culture medium.

-

-

-

Vehicle Control: It is imperative to prepare a vehicle control by performing the same dilution with DMSO that does not contain the compound. This control is essential to account for any effects of the solvent on the biological system[2].

-

Application to Assay: Add the prepared working solutions (and vehicle control) to your assay plates.

Trustworthiness and Self-Validation

To ensure the reliability of your results, every new batch of compound or change in assay conditions should be validated.

-

Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation (cloudiness, particles). If observed, the concentration is too high for the given conditions.

-

Solvent Tolerance Assay: Before initiating large-scale experiments, perform a solvent tolerance assay with your specific cell line. Expose the cells to a range of DMSO concentrations (e.g., 0.1% to 2%) and measure viability using an appropriate method (e.g., MTT, CellTiter-Glo®). This will establish the maximum permissible DMSO concentration for your system.

-

Consistency is Key: Use the same batch of DMSO and aqueous buffer for all related experiments. Ensure the final solvent concentration is identical in all wells (test compound, positive control, and vehicle control)[2][3].

Conclusion

The effective use of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide in in vitro research hinges on a methodical approach to its solubilization. By empirically determining its kinetic solubility and adhering to best practices for stock and working solution preparation, researchers can mitigate the risks of compound precipitation and solvent-induced artifacts. This diligence is fundamental to generating high-quality, reproducible data and is a cornerstone of scientific integrity in drug discovery and development.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Poorly soluble compounds in drug discovery and development: lessons from recent failures. Expert opinion on drug discovery, 2(1), 21-33.

-

Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

-

Gallagher, T. (2012). Considerations for the use of solvents in in vitro cell based assays. Biotechnology letters, 34(7), 1209-1214. [Link]

- Jamalzadeh, L., Ghafoori, H., Sariri, R., Rabuti, H., Aghamaali, M., & Aghamaali, M. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biotechnology, 8(4), 179.

-

Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

Application Note: A Framework for In-Vitro Dose-Response Analysis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

The characterization of a compound's biological activity is foundational to drug discovery and development. A dose-response analysis is the primary quantitative method used to determine a compound's potency and efficacy, providing critical data for lead optimization and candidate selection. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to design, execute, and analyze a dose-response experiment for a novel chemical entity, exemplified by N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 551950-45-9). We will detail the causal logic behind experimental choices, a step-by-step protocol for a typical cell-based assay, and the mathematical framework for data interpretation, ensuring a self-validating and reproducible workflow.

Foundational Principles: The Language of Dose-Response

A dose-response experiment quantifies the relationship between the concentration of a drug and its biological effect.[1] The resulting data are typically plotted on a graph with the drug concentration on the x-axis (usually on a logarithmic scale) and the measured response on the y-axis. This relationship almost invariably produces a sigmoidal (S-shaped) curve, which can be mathematically described by a non-linear regression model.[2][3]

The most common model is the four-parameter logistic (4PL) equation , which is defined by four key parameters that give the curve its characteristic shape.[4][5] Understanding these parameters is essential for interpreting the compound's activity.

-

Bottom Plateau (Minimum Response): The response of the assay at the lowest (or zero) drug concentrations.

-

Top Plateau (Maximum Response): The maximum effect achievable by the drug in the assay system. The difference between the Top and Bottom plateaus defines the dynamic range of the assay.

-

EC50 / IC50 (Potency): The concentration of the drug that produces 50% of the maximal response. For an agonist or stimulator, this is the half-maximal effective concentration (EC50). For an antagonist or inhibitor, it is the half-maximal inhibitory concentration (IC50).[6] This is the most common metric for comparing drug potency; a lower EC50/IC50 value signifies a more potent compound.[7]

-

Hill Slope (Slope Factor): Describes the steepness of the curve at the EC50/IC50 point. A Hill slope of 1.0 is standard, while values greater than 1.0 may suggest positive cooperativity, and values less than 1.0 can indicate negative cooperativity or complex binding interactions.[8][9]

The following diagram illustrates the relationship between the 4PL model parameters and the sigmoidal curve.

Caption: Key parameters of the 4PL model on a sigmoidal dose-response curve.

Pre-Experimental Design: The Foundation of Trustworthy Data

The quality of a dose-response curve is entirely dependent on the rigor of the experimental design. Rushing this stage is a false economy that often leads to ambiguous or misleading results.

Compound Management

-

Source: N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is available as a solid from suppliers like Sigma-Aldrich (Product ADE000269).

-

Solubility: The first empirical step is to determine the compound's solubility in various solvents. Dimethyl sulfoxide (DMSO) is the most common starting point for initial screening.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles, which can lead to compound degradation or precipitation.

Assay Selection and Optimization (Hypothetical Scenario)

As the biological target for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is not publicly documented, we will proceed with a hypothetical, yet common, scenario in drug discovery: a cell-based assay to measure the inhibition of a target kinase. Pyridine derivatives are prevalent scaffolds in kinase inhibitor design.

-

Principle: We will use a commercially available assay that measures ATP levels within cells (e.g., CellTiter-Glo®). The principle is that healthy, metabolically active cells produce high levels of ATP. If our compound inhibits a critical kinase, it may lead to cell cycle arrest or apoptosis, causing a decrease in ATP levels. This provides a robust and high-throughput method to measure the compound's effect on cell viability/proliferation.[10]

-

Cell Line Selection: Choose a cell line where the target kinase is known to be a key driver of proliferation. For this example, we will use the HeLa cell line, a widely available and robust human cervical cancer cell line.

-

Optimization is Non-Negotiable: Before running the full dose-response experiment, key parameters must be optimized to ensure the assay is sensitive and reproducible.

-

Cell Seeding Density: Titrate the number of cells per well to find a density that results in exponential growth during the assay period and yields a strong signal-to-background ratio.

-

DMSO Tolerance: Determine the highest concentration of DMSO that does not affect cell viability. This is critical because the compound is delivered in DMSO. Typically, this is between 0.1% and 0.5% final concentration in the well.

-

Incubation Time: Test different incubation times (e.g., 24, 48, 72 hours) after compound addition to identify the time point that provides the largest and most consistent response window. The time dependency of a drug's effect can significantly alter the dose-response curve.[11]

-

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol is designed for a 96-well plate format, which is standard for dose-response screening.[12]

Materials and Reagents

| Reagent/Material | Supplier (Example) | Purpose |

| N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Sigma-Aldrich | Test Compound |

| DMSO, Cell Culture Grade | Any | Compound Solvent |

| HeLa Cells | ATCC | Biological System |

| DMEM with 10% FBS, 1% Pen/Strep | Gibco | Cell Culture Medium |

| 96-well clear bottom, white-walled plates | Corning | Assay Plates (optimal for luminescence) |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Detection Reagent |

| Plate Luminometer | Any | Data Acquisition Instrument |

Experimental Procedure

-

Cell Plating:

-

Trypsinize and count a healthy, sub-confluent flask of HeLa cells.

-

Dilute the cells in culture medium to the pre-determined optimal seeding density (e.g., 5,000 cells/100 µL).

-

Dispense 100 µL of the cell suspension into each well of the 96-well plate, excluding wells designated for "no-cell" controls.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

-

-

Compound Serial Dilution:

-

Rationale: A logarithmic dilution series is crucial to define the full sigmoidal curve.[1] A typical approach is a 1:3 or 1:4 dilution series spanning 8-10 concentrations.

-

Prepare an intermediate dilution plate. In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in cell culture medium. The goal is to create working solutions that are, for example, 2X the final desired concentration.

-

This two-step dilution process minimizes errors from pipetting very small volumes and ensures the final DMSO concentration remains constant across all wells.

-

-

Dosing the Cells:

-

Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This brings the total volume to 200 µL and dilutes the compound to its final 1X concentration.

-

Controls are Essential:

-

Negative Control (0% Inhibition): Add medium containing only DMSO (at the same final concentration as the compound wells). This represents the baseline viability.

-

Positive Control (100% Inhibition): Add a known cytotoxic compound (e.g., Staurosporine) at a high concentration to kill all cells.

-

No-Cell Control: Wells containing only medium and the detection reagent, to measure background luminescence.

-

-

-

Incubation:

-

Return the plate to the incubator for the optimized duration (e.g., 48 hours).

-

-

Data Acquisition:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add the detection reagent (e.g., 100 µL of CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis and Visualization

Raw data from the luminometer must be processed and analyzed using non-linear regression to derive the key dose-response parameters.[13]

Data Normalization

First, convert the raw luminescence units (RLU) into a more intuitive scale, typically percent inhibition.

-

Equation: % Inhibition = 100 * (1 - (RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

This normalization step corrects for inter-plate variability and anchors the data between 0% (no effect) and 100% (maximal effect).

Curve Fitting

-

Software: Use a statistical software package with robust non-linear regression capabilities, such as GraphPad Prism, R, or proprietary software.[3][14]

-

Model Selection: Select the " vs. response -- Variable slope (four parameters)" model.

-

Execution: Input the log-transformed compound concentrations as the X values and the calculated % Inhibition as the Y values. The software will fit the 4PL equation to the data and report the best-fit values for the parameters, including the LogIC50, Hill Slope, Top, and Bottom. The IC50 is then calculated as 10^LogIC50.

Experimental and Analysis Workflow

The entire process from compound preparation to data analysis can be visualized as a sequential workflow.

Caption: A comprehensive workflow for a cell-based dose-response experiment.

Interpreting the Results

The output of the non-linear regression provides the quantitative metrics of the compound's activity.

Sample Data Table

Below is a table summarizing hypothetical results for our compound compared to a reference compound.

| Parameter | N-(4-Hydroxymethyl-pyridin-2-yl)-... | Reference Compound | Interpretation |

| IC50 | 75 nM | 15 nM | The test compound is 5-fold less potent than the reference. |

| 95% CI for IC50 | 62 - 91 nM | 12 - 18 nM | The confidence interval is tight, indicating a good curve fit. |

| Hill Slope | -1.1 | -1.0 | The slope is close to -1, suggesting a standard 1:1 binding interaction. |

| Top Plateau | 98.5% | 99.2% | Both compounds achieve nearly 100% inhibition (high efficacy). |

| Bottom Plateau | 1.2% | 0.8% | The curves start near 0% inhibition, as expected. |

| R-squared | 0.992 | 0.995 | R-squared values are high, indicating the model is a good fit for the data. |

Trustworthiness and Self-Validation

A protocol is self-validating when the results are consistent and the quality control metrics are within acceptable limits.

-

Goodness of Fit: An R-squared value >0.95 suggests that the 4PL model is an appropriate description of the data.

-

Confidence Intervals: Tight 95% confidence intervals for the IC50 indicate that the parameter is well-defined by the data. Wide intervals suggest that more data points are needed, particularly around the steep part of the curve.

-

Replicate Variability: The standard deviation between replicate wells should be low (typically <15%). High variability can indicate issues with cell plating, pipetting, or compound solubility.

References

-

GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. Retrieved from [Link]

-

Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Retrieved from [Link]

-

Van Staden, J. F., & Van Staden, R. I. (2003). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Lee, J. Y., et al. (2019). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. Cancers. Retrieved from [Link]

-

GraphPad. (n.d.). What are dose-response curves?. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. MyAssays. Retrieved from [Link]

-

McDermott, J., et al. (2024). Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives. BMC Medical Research Methodology. Retrieved from [Link]

-

Ritz, C., et al. (2016). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Retrieved from [Link]

-

Oreate AI. (2024). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Oreate AI. Retrieved from [Link]

-

Wikipedia. (n.d.). EC50. Wikipedia. Retrieved from [Link]

-

Quantics Biostatistics. (2023). What is the 4PL Formula?. Quantics Biostatistics. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. EMA. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose-response curves generated in cell-based bioassay. ResearchGate. Retrieved from [Link]

-

GraphPad. (n.d.). Equation: Asymmetrical (five parameter). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro concentration-response curve and in vivo dose-response curves. ResearchGate. Retrieved from [Link]

-

BioInfo Tips. (2021, July 17). How to plot a dose response curve using Graphpad Prism. YouTube. Retrieved from [Link]

-

Lauffer, D. J. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Phase Holographic Imaging. (n.d.). Kinetic Dose Response Assay. PHI. Retrieved from [Link]

-

GraphPad. (n.d.). Tutorial: Plotting dose-response curves. GraphPad. Retrieved from [Link]

-

AWS. (n.d.). Dose-response curve fitting for EC50 calculation [R]. AWS. Retrieved from [Link]

-

Malaria Drug Accelerator. (2023, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. FDA. Retrieved from [Link]

-

Patsnap. (2024, March 20). Explain what is EC50?. Patsnap Synapse. Retrieved from [Link]

-

GraphPad. (n.d.). How to Perform a Dose-Response Analysis. GraphPad. Retrieved from [Link]

-

Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. Retrieved from [Link]

-

Lyles, R. H., et al. (2008). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Computational Statistics & Data Analysis. Retrieved from [Link]

-

GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

Lajolo, C., et al. (2008). N-(4-hydroxyphenyl)all-trans-retinamide (4-HPR) high dose effect on DMBA-induced hamster oral cancer: a histomorphometric evaluation. International Journal of Oral and Maxillofacial Surgery. Retrieved from [Link]

-

Cooperman, T., et al. (2020). Analysis of Crowdsourced Metformin Tablets from Individuals Reveals Widespread Contamination with N-Nitrosodimethylamine (NDMA) in the United States. ResearchGate. Retrieved from [Link]

-

Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. graphpad.com [graphpad.com]

- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 3. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]

- 4. quantics.co.uk [quantics.co.uk]

- 5. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]

- 6. GraphPad Prism 10 Curve Fitting Guide - The EC50 [graphpad.com]

- 7. Dose-response curve fitting for EC50 calculation [R] [rstudio-pubs-static.s3.amazonaws.com]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. Explain what is EC50? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 13. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]

- 14. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Welcome to the technical support guide for the synthesis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-45-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield, purity, and consistency of your synthesis by explaining the critical parameters and underlying chemical principles.

The target molecule is synthesized via the N-acylation of 2-amino-4-(hydroxymethyl)pyridine with pivaloyl chloride. While seemingly straightforward, this reaction presents a key challenge in chemoselectivity. The starting material possesses three potential sites for acylation: the primary amino group, the primary hydroxyl group, and the pyridine ring nitrogen. Achieving selective acylation of the amino group is paramount for a high-yielding process. This guide addresses the common pitfalls and provides robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for choosing pivaloyl chloride as the acylating agent?

Pivaloyl chloride is selected for two primary reasons. First, its bulky tert-butyl group provides significant steric hindrance. This bulkiness is highly effective at preventing common side reactions such as N,N-diacylation, which can be an issue with less hindered acylating agents when reacting with primary amines.[1][2] Second, the resulting pivaloyl amide often exhibits favorable crystalline properties, which can significantly simplify purification by recrystallization.[3]

Q2: What is the optimal choice of base for this reaction and why is it so critical?

The choice of base is arguably the most critical parameter in this synthesis. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The ideal base should be non-nucleophilic to avoid competing with the aminopyridine in reacting with the pivaloyl chloride.

-

Recommended Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are excellent choices. They are sufficiently basic to scavenge HCl but are sterically hindered, minimizing their own acylation. A procedure for a very similar substrate using TEA in dichloromethane (DCM) reported a 94% yield.[3]

-

Bases to Avoid: Pyridine, while a common acid scavenger, is a weaker base (pKb ≈ 8.8) and can sometimes be less effective at preventing diacylation in deactivated systems.[1] Stronger, more nucleophilic bases like sodium hydroxide or potassium carbonate can promote undesirable O-acylation of the hydroxyl group, especially in biphasic systems or if the aminopyridine is not fully dissolved.

Q3: How does reaction temperature influence the yield and side-product profile?

Temperature control is essential for maximizing selectivity. The N-acylation of the amino group is generally kinetically favored over the O-acylation of the less nucleophilic hydroxyl group.

-